2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
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Description
The molecule “2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one” is a complex organic compound. It contains several functional groups including a fluorophenoxy group, a propanoyl group, an azetidinyl group, a methylpyridazinone group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenoxy group would likely introduce a polar characteristic to the molecule, while the methyl groups would add hydrophobic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could potentially increase its stability and polarity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-[2-(4-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-3-8-17(23)22(20-12)11-14-9-21(10-14)18(24)13(2)25-16-6-4-15(19)5-7-16/h3-8,13-14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRKBQADGKJBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C(C)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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